(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile
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Overview
Description
AM-7359 free base is a novel oxazolidinone with low resistance potential and potent activity against drug resistant pathogens.
Scientific Research Applications
Transdermal Delivery Systems : A study by Yinghua Sun et al. (2009) developed a transdermal patch for S-amlodipine free base, which showed potential in maintaining plasma levels of the drug for extended periods, suggesting its use in treating hypertension (Sun et al., 2009).
Antimicrobial Activity : Research by Gill et al. (2007) evaluated the novel oxazolidinone AM 7359 in mouse models of Staphylococcus aureus infection, finding it to be effective against methicillin-resistant strains, with potential implications for treating drug-resistant pathogens (Gill et al., 2007).
Resistance Development and Cross-Resistance : A study by Overbye and Mordekhay (2007) focused on the resistance development to AM-7359 and its cross-resistance with other oxazolidinones. They found a low frequency of resistance development to AM-7359 in Staphylococcus aureus and Enterococcus faecium strains, highlighting its potential as an effective treatment against drug-resistant pathogens (Overbye & Mordekhay, 2007).
Regional Intestinal Absorption : Research by Kwei et al. (1995) on another compound, L-735,524, investigated its regional intestinal absorption. While not directly related to AM-7359, this study provides insights into the absorption dynamics of similar compounds in the intestinal region (Kwei et al., 1995).
Properties
CAS No. |
831202-46-1 |
---|---|
Molecular Formula |
C23H20FN7O2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile |
InChI |
InChI=1S/C23H20FN7O2/c24-20-7-15(31-12-16(33-22(31)32)11-30-6-5-28-29-30)2-3-17(20)14-1-4-21(27-8-14)23(13-25)18-9-26-10-19(18)23/h1-8,16,18-19,26H,9-12H2/t16-,18-,19+,23?/m0/s1 |
InChI Key |
RXWDGEMOXLVZFG-NRAANUMRSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2(C#N)C3=NC=C(C=C3)C4=C(C=C(C=C4)N5C[C@@H](OC5=O)CN6C=CN=N6)F)CN1 |
SMILES |
C1C2C(C2(C#N)C3=NC=C(C=C3)C4=C(C=C(C=C4)N5CC(OC5=O)CN6C=CN=N6)F)CN1 |
Canonical SMILES |
C1C2C(C2(C#N)C3=NC=C(C=C3)C4=C(C=C(C=C4)N5CC(OC5=O)CN6C=CN=N6)F)CN1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AM-7359 free base |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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